molecular formula C20H15F12N2O7- B14667370 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate CAS No. 42421-29-4

7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate

Cat. No.: B14667370
CAS No.: 42421-29-4
M. Wt: 623.3 g/mol
InChI Key: HTTIYIFGFKTNKL-UHFFFAOYSA-M
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Description

7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, dinitrophenyl group, and a dodecafluoroheptyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate typically involves multiple steps. One common approach is to start with the preparation of 2-Cyclohexyl-4,6-dinitrophenol, which can be synthesized through nitration of cyclohexylphenol. This intermediate is then reacted with dodecafluoroheptyl chloroformate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated heptyl chain may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-4,6-dinitrophenyl propionate
  • Carbonic acid (2-cyclohexyl-4,6-dinitrophenyl) ethyl ester
  • (2-Cyclohexyl-4,6-dinitrophenyl) acetate

Uniqueness

Compared to similar compounds, 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate is unique due to its extended fluorinated heptyl chain, which imparts distinct chemical and physical properties. This feature enhances its stability, hydrophobicity, and potential for use in specialized applications, such as advanced material development and targeted drug delivery systems.

Properties

CAS No.

42421-29-4

Molecular Formula

C20H15F12N2O7-

Molecular Weight

623.3 g/mol

IUPAC Name

[7-(2-cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl] carbonate

InChI

InChI=1S/C20H16F12N2O7/c21-15(22,8-41-14(35)36)17(25,26)19(29,30)20(31,32)18(27,28)16(23,24)13-11(9-4-2-1-3-5-9)6-10(33(37)38)7-12(13)34(39)40/h6-7,9H,1-5,8H2,(H,35,36)/p-1

InChI Key

HTTIYIFGFKTNKL-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(C(C(C(C(C(COC(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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